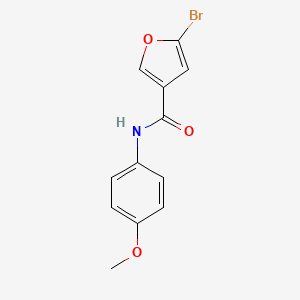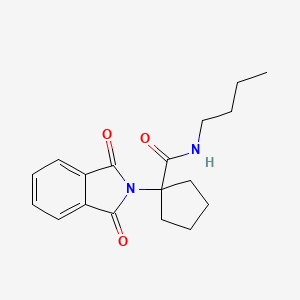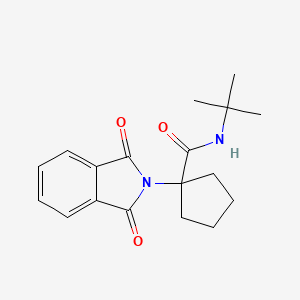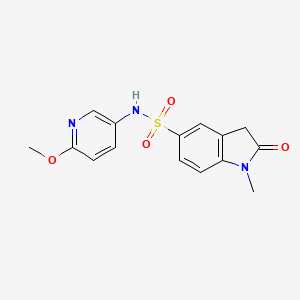
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide, also known as BMF, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMF belongs to the furan class of compounds and contains a bromine atom, a furan ring, and a carboxamide group.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has also been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation. Furthermore, 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been shown to activate the Nrf2 signaling pathway, which regulates the expression of antioxidant genes and protects against oxidative stress.
Biochemical and Physiological Effects:
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Furthermore, 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been found to enhance the survival of neurons and improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide. One potential direction is to explore the use of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the structure-activity relationship of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide and its analogs to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems that can enhance the solubility and bioavailability of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide could also be an area of future research.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide involves the reaction of 5-bromo-3-furancarboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide as a white solid with a melting point of 203-205°C.
Applications De Recherche Scientifique
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has been shown to exhibit anti-proliferative activity against cancer cells by inducing apoptosis and inhibiting cell cycle progression. 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide has shown neuroprotective effects by enhancing the survival of neurons and reducing oxidative stress.
Propriétés
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-10-4-2-9(3-5-10)14-12(15)8-6-11(13)17-7-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVTZGLQWCMRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methoxyphenyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)


![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)

![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)


![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
